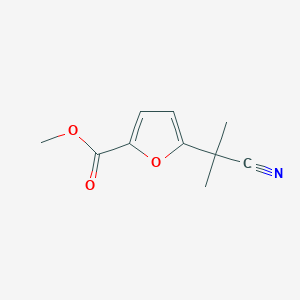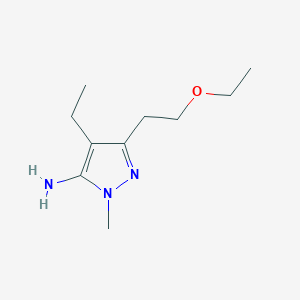![molecular formula C3H8Cl2N4O B13532448 O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylaminedihydrochloride](/img/structure/B13532448.png)
O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylamine dihydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylamine dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with hydroxylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylamine dihydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and high yield of the compound. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted triazole derivatives .
Applications De Recherche Scientifique
O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole: A basic triazole compound with similar structural features.
1,2,3-Triazole: Another triazole isomer with different nitrogen atom arrangement.
Hydroxylamine: A related compound with similar functional groups but lacking the triazole ring.
Uniqueness: O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylamine dihydrochloride is unique due to the presence of both the triazole ring and the hydroxylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C3H8Cl2N4O |
|---|---|
Poids moléculaire |
187.03 g/mol |
Nom IUPAC |
O-(1H-1,2,4-triazol-5-ylmethyl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C3H6N4O.2ClH/c4-8-1-3-5-2-6-7-3;;/h2H,1,4H2,(H,5,6,7);2*1H |
Clé InChI |
ONXKIIBGFUUMKW-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=N1)CON.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B13532370.png)



![3-[[(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B13532396.png)
![1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13532408.png)

![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13532416.png)




